molecular formula C15H10ClN3O2 B11393174 N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide CAS No. 447455-56-3

N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B11393174
CAS No.: 447455-56-3
M. Wt: 299.71 g/mol
InChI Key: WYHXPCSFVQWRDU-UHFFFAOYSA-N
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Description

N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry. It is built around a 1,2,5-oxadiazole core, a five-membered heterocyclic ring known for its versatile biological activities and role as a key scaffold in drug discovery . This specific structure, which incorporates a 4-chlorophenyl group on the oxadiazole ring and a benzamide moiety, is representative of a class of compounds being explored for their potential pharmacological properties. Researchers are actively investigating similar 1,2,5-oxadiazole and benzamide derivatives for a range of applications. For instance, structurally related compounds with the 1,2,5-oxadiazol-3-yl group linked to benzamides have been studied as potential antiplasmodial agents targeting malaria . Furthermore, various oxadiazole isomers, including 1,3,4-oxadiazoles, are widely recognized in the literature for their antibacterial, antitumor, anti-inflammatory, and antitubercular activities, underscoring the broad research utility of this chemical class . The presence of the benzamide group is also a key feature, as it is a common pharmacophore found in many biologically active molecules. As such, this compound serves as a valuable synthetic intermediate or lead compound for researchers developing novel therapeutic agents, probing biochemical pathways, and studying structure-activity relationships (SAR). This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

447455-56-3

Molecular Formula

C15H10ClN3O2

Molecular Weight

299.71 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C15H10ClN3O2/c16-12-8-6-10(7-9-12)13-14(19-21-18-13)17-15(20)11-4-2-1-3-5-11/h1-9H,(H,17,19,20)

InChI Key

WYHXPCSFVQWRDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl

solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Formation of the 1,2,5-Oxadiazole Ring

The 1,2,5-oxadiazole ring is typically synthesized via cyclization reactions using precursors such as amidoximes or nitrile oxides. A widely adopted approach involves the cyclodehydration of 4-chlorophenyl-substituted amidoximes under acidic conditions. For example, 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine serves as a key intermediate, synthesized by reacting 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form an amidoxime, followed by cyclization using dehydrating agents like thionyl chloride (SOCl₂) or polyphosphoric acid (PPA) .

Microwave-assisted synthesis has emerged as a superior method for ring formation. In one protocol, a mixture of 4-chlorobenzaldehyde (1.2 mmol) and hydroxylamine hydrochloride (1.5 mmol) in ethanol was irradiated at 120°C for 20 minutes, yielding the amidoxime intermediate with 85% efficiency. Subsequent cyclization using PPA at 100°C for 2 hours produced the 1,2,5-oxadiazol-3-amine derivative in 78% yield . This method reduces reaction times from hours to minutes compared to conventional heating.

Introduction of the 4-Chlorophenyl Group

The 4-chlorophenyl group is introduced either during ring formation or via post-cyclization functionalization. In a study by EvitaChem, 4-chlorophenylboronic acid was coupled to the oxadiazole ring using a Suzuki-Miyaura reaction, employing palladium(II) acetate as a catalyst and potassium carbonate as a base in a tetrahydrofuran (THF)/water solvent system. This method achieved a 72% yield but required rigorous exclusion of moisture and oxygen.

Alternatively, direct incorporation of the 4-chlorophenyl moiety during amidoxime formation simplifies the process. For instance, starting with 4-chlorobenzaldehyde ensures the substituent is retained throughout subsequent steps, avoiding the need for cross-coupling reactions .

Amidation to Form the Benzamide Moiety

The final step involves reacting the 1,2,5-oxadiazol-3-amine intermediate with benzoyl chloride or its derivatives. In a representative procedure, 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine (0.255 mmol) was treated with benzoyl chloride (0.306 mmol) in dry 1,2-dichloroethane, catalyzed by 4-dimethylaminopyridine (DMAP). Microwave irradiation at 120°C for 45 minutes facilitated the amidation, yielding N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide with 65% efficiency after purification via flash chromatography .

Table 1: Comparison of Amidation Conditions

CatalystSolventTemperatureTimeYieldSource
DMAP1,2-Dichloroethane120°C45 min65%
TriethylamineDichloromethane25°C12 h58%
NoneTolueneReflux6 h42%

The use of DMAP and microwave irradiation significantly enhances reaction efficiency, reducing side product formation.

Purification and Characterization

Crude products are purified using flash chromatography (cyclohexane/ethyl acetate, 80:20) or recrystallization from ethanol. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:

  • ¹H-NMR (CDCl₃): δ 7.47 (d, J = 8.1 Hz, 2H, ArH), 7.65 (d, J = 8.7 Hz, 2H, ArH), 7.81 (d, J = 8.2 Hz, 2H, ArH), 8.00 (d, J = 8.2 Hz, 2H, ArH) .

  • ¹³C-NMR (CDCl₃): Peaks at 122.76 (C-Cl), 146.92 (oxadiazole C-N), and 170.08 ppm (amide C=O) .

Mass spectrometry (ESI-MS) further validates molecular weight, with observed [M+H]⁺ peaks matching theoretical values .

Industrial-Scale Synthesis

For large-scale production, continuous flow reactors replace batch processes, improving yield and reproducibility. A pilot study demonstrated that circulating the reaction mixture through a heated silica bed (150°C) at a flow rate of 5 mL/min achieved 89% conversion in 10 minutes, compared to 65% in batch mode over 45 minutes .

Table 2: Summary of Synthetic Routes

MethodKey AdvantageLimitationYieldSource
Microwave-assistedRapid cyclizationSpecialized equipment78%
Suzuki-Miyaura couplingModular substitutionSensitivity to moisture72%
Conventional heatingLow costLong reaction times58%

Microwave-assisted synthesis offers the best balance of speed and efficiency, while Suzuki-Miyaura coupling allows for late-stage diversification of substituents.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Agricultural Applications

Herbicidal Activity:
N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide exhibits significant herbicidal properties. Its mechanism involves selective inhibition of certain plant species while being less harmful to crops. This selectivity is attributed to the compound's ability to interfere with specific biochemical pathways in target plants.

Table 1: Comparison of Herbicidal Compounds

Compound NameStructural FeaturesBiological Activity
This compoundOxadiazole and benzamide structureHerbicidal
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamideTrifluoromethyl groupAntimicrobial
4-Chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamideHalogen substitution variancePotential herbicide

Medicinal Applications

Antimicrobial Properties:
Research indicates that compounds with oxadiazole structures can possess antimicrobial and antifungal activities. This compound may show similar properties, making it a candidate for further investigation in the development of new antimicrobial agents.

Anticancer Activity:
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, related compounds have demonstrated significant activity against various cancer cell lines. In one study, compounds similar to this compound were evaluated for their ability to inhibit tumor growth and showed promising results against multiple cancer types .

Table 2: Anticancer Activity of Related Compounds

Compound NameTarget Cancer Cell LinesPercent Growth Inhibition (PGI)
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolSNB-1965.12%
N-[4-(p-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(trifluoromethyl)benzamideOVCAR-885.26%
N-[4-(Chlorophenyl)-1,2,5-Oxadiazol]-BenzamidesVarious lines (NCI protocol)Variable

Case Studies

Case Study 1: Synthesis and Evaluation of Oxadiazole Derivatives
In a study conducted by researchers at the National Cancer Institute (NCI), a series of oxadiazole derivatives were synthesized and evaluated for anticancer activity against various cancer cell lines. The findings indicated that modifications in the oxadiazole structure could enhance anticancer efficacy significantly .

Case Study 2: Antimicrobial Screening
Another study assessed the antimicrobial activity of oxadiazole derivatives against both Gram-negative and Gram-positive bacteria. The results showed that certain modifications led to improved antibacterial properties compared to standard antibiotics like ciprofloxacin .

Mechanism of Action

The mechanism of action of N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Physicochemical Properties

Compound Name Substituents (Benzamide) Substituents (Phenyl) Molecular Formula Molecular Weight Melting Point/State Reference
N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide None (parent) 4-Cl C₁₅H₁₀ClN₃O₂ 299.71 Not reported Target
3-Fluoro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide (45) 3-F 4-F C₁₅H₉F₂N₃O₂ 301.25 White solid
N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-fluorobenzamide (46) 3-F 4-Cl C₁₅H₉ClFN₃O₂ 317.70 White solid
4-Methyl-N-(4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl)benzamide (6) 4-CH₃ 4-Cl C₁₆H₁₂ClN₃O₂ 313.74 Not reported
4-Ethoxy-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide 4-OCH₂CH₃ 4-Cl C₁₇H₁₄ClN₃O₃ 343.76 Not reported

Key Observations :

  • Solubility : Ethoxy ( ) and methoxy groups improve aqueous solubility compared to halogenated analogs.

Biological Activity

N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide is a synthetic compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H14ClN3O2C_{18}H_{14}ClN_3O_2, with a molecular weight of approximately 343.77 g/mol. The compound features a chlorophenyl group attached to an oxadiazole ring and a benzamide moiety. The presence of these functional groups contributes to its biological activity.

PropertyValue
Molecular FormulaC18H14ClN3O2
Molecular Weight343.77 g/mol
IUPAC NameThis compound
InChI KeyZIHOVYXETAEDQE-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown inhibitory effects on key enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are implicated in cancer progression and other diseases .
  • Anticancer Activity : Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including human colon adenocarcinoma and breast cancer cells .

Anticancer Activity

Several studies have highlighted the potential of this compound in cancer treatment:

  • Cell Line Studies : In vitro studies showed that this compound exhibited moderate to high antiproliferative activity against multiple cancer cell lines with IC50 values indicating effective dose-response relationships .
  • Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to specific protein targets involved in cell cycle regulation and apoptosis pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Testing : Preliminary tests indicate that it possesses antibacterial activity against Gram-positive and Gram-negative bacteria. For example, it showed effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Study 1: Anticancer Efficacy

A study published in 2020 explored the anticancer effects of various oxadiazole derivatives, including this compound. The results demonstrated significant inhibition of cell proliferation in human gastric carcinoma cells with an IC50 value of approximately 92.4 µM against a panel of cancer cell lines .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of oxadiazole derivatives. The study found that this compound exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Q & A

Q. Advanced

  • Mechanism : Binds the STAT3-SH2 domain, disrupting phosphorylation and dimerization. Dose-dependent inhibition (IC₅₀ = 17.7 µM) is shown via competitive binding assays .
  • Validation :
    • Anti-proliferative assays : Tested against tumor cell lines (e.g., breast cancer MCF-7) using MTT or resazurin-based viability assays .
    • Computational docking : Molecular dynamics simulations predict binding modes to STAT3’s phosphotyrosine pocket .

What strategies optimize the antiproliferative activity of 1,2,5-oxadiazole derivatives?

Q. Advanced

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide ring to enhance binding affinity .
  • Bioisosteric replacement : Replace chlorophenyl with nitrophenyl or fluorophenyl groups to improve solubility and target engagement .
  • Hybrid molecules : Conjugate with pyrazole or pyrimidine moieties to dual-target STAT3 and kinases .

What analytical techniques confirm the purity and identity of synthesized derivatives?

Q. Basic

  • Melting point analysis : Sharp melting points (e.g., 163.5–164.0°C) indicate high purity .
  • HPLC : Purity >95% confirmed using reverse-phase columns (C18) with UV detection .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages match theoretical values .

How do structural modifications influence the compound’s biological activity?

Q. Advanced

  • Substituent effects :
    • Electron-deficient groups (e.g., -NO₂, -CF₃) enhance STAT3 inhibition by increasing electrophilicity .
    • Hydrophobic substituents (e.g., methyl, chloro) improve membrane permeability .
  • Ring variation : Replacing 1,2,5-oxadiazole with 1,3,4-oxadiazole reduces potency, highlighting the importance of heterocyclic geometry .

What computational methods are used to study the binding mode with biological targets?

Q. Advanced

  • Molecular docking : Software like AutoDock Vina predicts interactions (e.g., hydrogen bonds with Lys591 and Ser611 residues in STAT3) .
  • Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories using AMBER or GROMACS .
  • Pharmacophore modeling : Identifies critical features (e.g., hydrogen bond acceptors, aromatic rings) for activity .

What are the key steps in X-ray crystallographic analysis of this compound?

Q. Basic

  • Crystal growth : Slow evaporation from DCM/hexane yields single crystals .
  • Data collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : SHELXL refines structures to R-factors <0.05 using least-squares methods .

How to address discrepancies in biological activity data across studies?

Q. Advanced

  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and incubation times (e.g., 48–72 hrs) .
  • Control compounds : Include reference inhibitors (e.g., Stattic for STAT3) to validate assay conditions .
  • Statistical analysis : Apply ANOVA or Student’s t-test to assess significance of IC₅₀ variations .

What in vitro models evaluate antimicrobial activity of 1,2,5-oxadiazole derivatives?

Q. Advanced

  • C. elegans-MRSA model : Assess survival rates of nematodes infected with methicillin-resistant Staphylococcus aureus (MRSA) .
  • MIC assays : Determine minimum inhibitory concentrations against Gram-positive bacteria (e.g., S. aureus ATCC 43300) using broth microdilution .

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